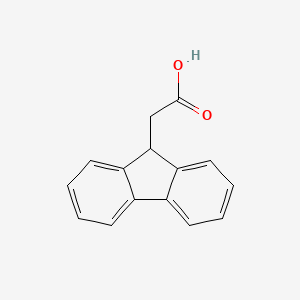
9-Fluoreneacetic acid
Overview
Description
9-Fluoreneacetic acid is an organic compound with the molecular formula C15H12O2. It consists of a fluorene ring system attached to an acetic acid group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical substances .
Mechanism of Action
Target of Action
It has been used in molecular modeling studies of the binding modes of aldose reductase inhibitors at the active site of human aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .
Mode of Action
Its use in the preparation of pyrokinin class of insect neuropeptides suggests that it may interact with neuropeptide receptors, potentially influencing neurotransmission.
Biochemical Pathways
Given its use in the preparation of neuropeptides , it may be involved in modulating neurotransmitter systems.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Its use in the preparation of neuropeptides suggests potential effects on neurotransmission, but more research is needed to understand its precise effects.
Action Environment
Like many organic compounds, it should be stored in a cool, dry, and well-ventilated place away from oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
9-Fluoreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of neuropeptides. It has been used in the preparation of pyrokinin class insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine . The compound interacts with enzymes such as mu-calpain, where it acts as an inhibitor. The inhibitory activity is influenced by hydrogen bonding interactions and potential ionic interactions with the active site of the enzyme . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mu-calpain can lead to changes in cellular processes that are regulated by this enzyme, such as cell motility and apoptosis . Additionally, the compound’s role in the synthesis of neuropeptides suggests its potential impact on neuronal cells and related signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes like mu-calpain by forming hydrogen bonds and ionic interactions with the enzyme’s active site . This inhibition can lead to decreased enzyme activity, affecting downstream biochemical pathways and cellular functions. The compound’s role in neuropeptide synthesis also involves specific binding interactions that facilitate the formation of peptide bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 0.967 days when exposed to hydroxyl radicals, indicating its susceptibility to degradation . This degradation can affect its efficacy in biochemical assays and its impact on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neuropeptide synthesis. At higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with skin and eye irritation, as well as respiratory issues . These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites such as 9-fluorenone and phthalate . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, influencing its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its log octanol-water partition coefficient (Log Kow) of 3.40 suggests moderate hydrophobicity, which influences its distribution between aqueous and lipid environments . The compound’s transport and accumulation are also affected by its interactions with cellular membranes and transport proteins, determining its localization and concentration within different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Fluoreneacetic acid can be synthesized through several methods. One common approach involves the reaction of fluorene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize optimized reaction conditions and catalysts to enhance yield and purity. Specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 9-Fluoreneacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-Fluorenoneacetic acid.
Reduction: Reduction reactions can convert it to 9-Fluorenemethanol.
Substitution: It can participate in substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 9-Fluorenoneacetic acid.
Reduction: 9-Fluorenemethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
9-Fluoreneacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of bioactive compounds, including insect neuropeptides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Fluorene-9-carboxylic acid
- 9-Fluorenemethanol
- 9-Fluorenone
- 2,7-Dinitrofluorene
Comparison: 9-Fluoreneacetic acid is unique due to its acetic acid functional group, which imparts distinct reactivity compared to other fluorene derivatives. For example, while 9-Fluorenemethanol is primarily involved in reduction reactions, this compound can participate in both oxidation and substitution reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMJMTYIMFHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212015 | |
| Record name | 9-Fluoreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-80-6 | |
| Record name | Fluorene-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoreneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-9-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluoreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluorene-9-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are described in the paper for producing 9-Fluoreneacetic acid?
A1: The paper [] details the synthesis of this compound, alongside its 2- and 4- isomers. While the specific synthetic route for this compound isn't explicitly described, the paper focuses on different synthetic approaches for adding the acetic acid moiety to the fluorene ring system. Readers interested in the detailed synthesis of this compound would need to refer to previous literature cited within the paper or explore other research focusing specifically on this molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


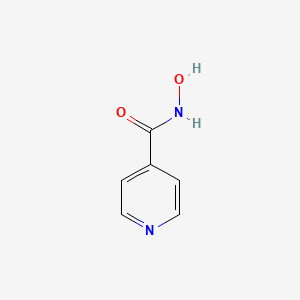
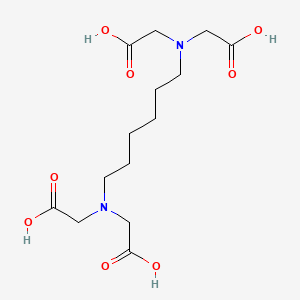


![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
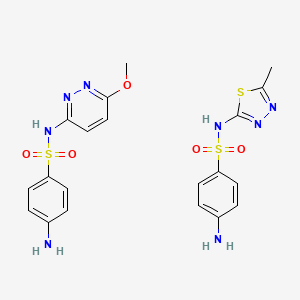
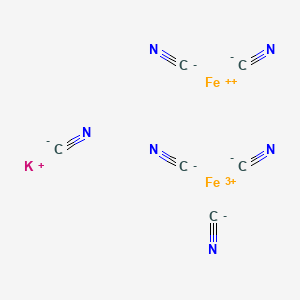


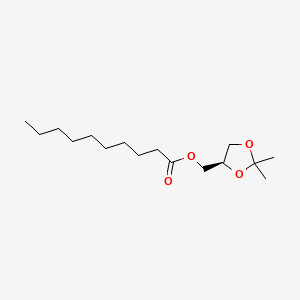

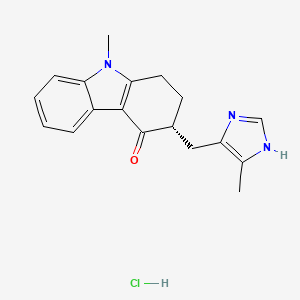
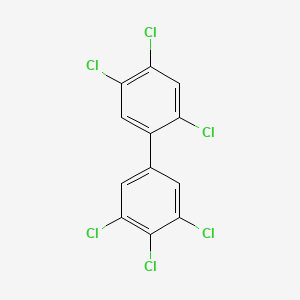
![7-[3-Hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1207982.png)
